

comparative thermal analysis of itaconic acid and fumaric acid polyesters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itaconic acid*

Cat. No.: *B127481*

[Get Quote](#)

A Comparative Guide to the Thermal Properties of **Itaconic Acid** and Fumaric Acid Polyesters

Introduction

The increasing demand for sustainable and bio-based polymers has propelled research into alternatives to petroleum-derived materials. **Itaconic acid** and fumaric acid, both bio-based dicarboxylic acids, are promising building blocks for the synthesis of unsaturated polyesters. These polyesters find applications in coatings, adhesives, composites, and biomedical devices, owing to the reactive double bond in their backbone which allows for further crosslinking and functionalization.^{[1][2][3]} Understanding the thermal properties of these polyesters is crucial for determining their processing parameters and end-use applications. This guide provides a comparative thermal analysis of **itaconic acid** and fumaric acid polyesters, supported by experimental data and detailed methodologies.

Comparative Thermal Analysis Data

The thermal stability and transition temperatures of polyesters are critical performance indicators. The following table summarizes key thermal data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for various itaconic and fumaric acid-based polyesters. It is important to note that the properties can vary significantly based on the specific diol used in the polymerization, the molecular weight of the polymer, and any subsequent modifications.

Polyester Type	Monomers	Tg (°C)	Tm (°C)	Td, 10% (°C)	Td, max (°C)	Reference
Itaconic Acid						
Polyesters						
Poly(butylene itaconate- co-butylene adipate)	Itaconic acid, Adipic acid, 1,4-butanediol adipate)	-	-	-	-	[4]
Poly(glycerol adipate itaconate)	Itaconic acid, Adipic acid, Glycerol	-	-	-	-	[5]
Poly(acrylonitrile-co-itaconic acid)	Acrylonitrile, Itaconic acid	-	-	~200-250	-	[6]
Poly(itaconic acid-co-10-hydroxyhexylitaconic acid)	Itaconic acid, 10-hydroxyhexylitaconic acid	-	-	~185	315, 388	[7]
Poly(fumaric co-itaconic co-butanediol)	Fumaric acid, Itaconic acid, 1,4-butanediol	-	60.1 - 77.5	-	-	[8]
Fumaric Acid						
Polyesters						

Poly(propylene glycol fumarate)	Fumaric acid, Propylene glycol	-	-	~250-300	-	[9]
Poly(ether-ester) with fumaric moieties	Dimethyl fumarate, Dimethyl terephthalate, 1,4-butanediol, PTMO	-	-	-	-	[10]
Pure Fumaric Acid (for reference)	Fumaric acid	-	Sublimes ~273	of volatilization	-	[11]

Note: A direct comparison is challenging due to the variety of copolymers studied. The data presented is indicative of the thermal behavior of polyesters containing these respective acids.

Discussion of Thermal Properties

Itaconic Acid Polyesters:

Polyesters derived from **itaconic acid** exhibit a range of thermal behaviors influenced by their composition and structure. The presence of the exo-chain double bond in poly(alkylene itaconate)s is a key feature.[12] The thermal degradation of poly(**itaconic acid**) and its copolymers often occurs in multiple stages. For instance, poly(**itaconic acid**) shows three main degradation steps: elimination of water to form polyanhydride around 185°C, followed by decarboxylation of anhydride groups at approximately 315°C, and finally, the breaking of the main polymer backbone at around 388°C.[7] When copolymerized, for example with acrylonitrile, the incorporation of **itaconic acid** can lower the initial exothermic temperature compared to the homopolymer, which can be advantageous in processing.[6] The glass transition temperature (T_g) of **itaconic acid**-based polyesters can be tailored. For example, copolymers with aliphatic diols tend to have lower T_g values (ranging from -35 to -19 °C) compared to those with branched or cyclic diols (0 to 8 °C).[13]

Fumaric Acid Polyesters:

Fumaric acid, being a trans-isomer, imparts rigidity to the polyester chain, which can influence its thermal properties. Copolymers of polypropylene glycol fumarate have been shown to be thermally stable up to 250–300 °C, after which multi-stage thermal destruction occurs.^[9] The introduction of fumaric acid residues into poly(ether-ester)s can modify their thermal characteristics, and the synthesis often requires careful optimization with thermal stabilizers to protect the double bonds at high polymerization temperatures.^[10] The thermal decomposition of fumaric acid itself begins with volatilization around 172°C and sublimation at approximately 273°C under a nitrogen atmosphere.^[11] This inherent thermal behavior of the monomer can influence the degradation pathways of its corresponding polyesters.

Comparative Insights:

While a direct, universal comparison is difficult due to the diverse range of synthesized polyesters, some general trends can be inferred. The position of the double bond (exo-methylene for **itaconic acid** versus in-chain for fumaric acid) influences the polymer chain's flexibility and reactivity, which in turn affects thermal properties. The thermal stability of both types of polyesters is generally suitable for many common melt processing applications, with decomposition temperatures often exceeding 250°C.^[9] The choice between itaconic and fumaric acid for a specific application will depend on the desired thermal profile, mechanical properties, and subsequent crosslinking chemistry.

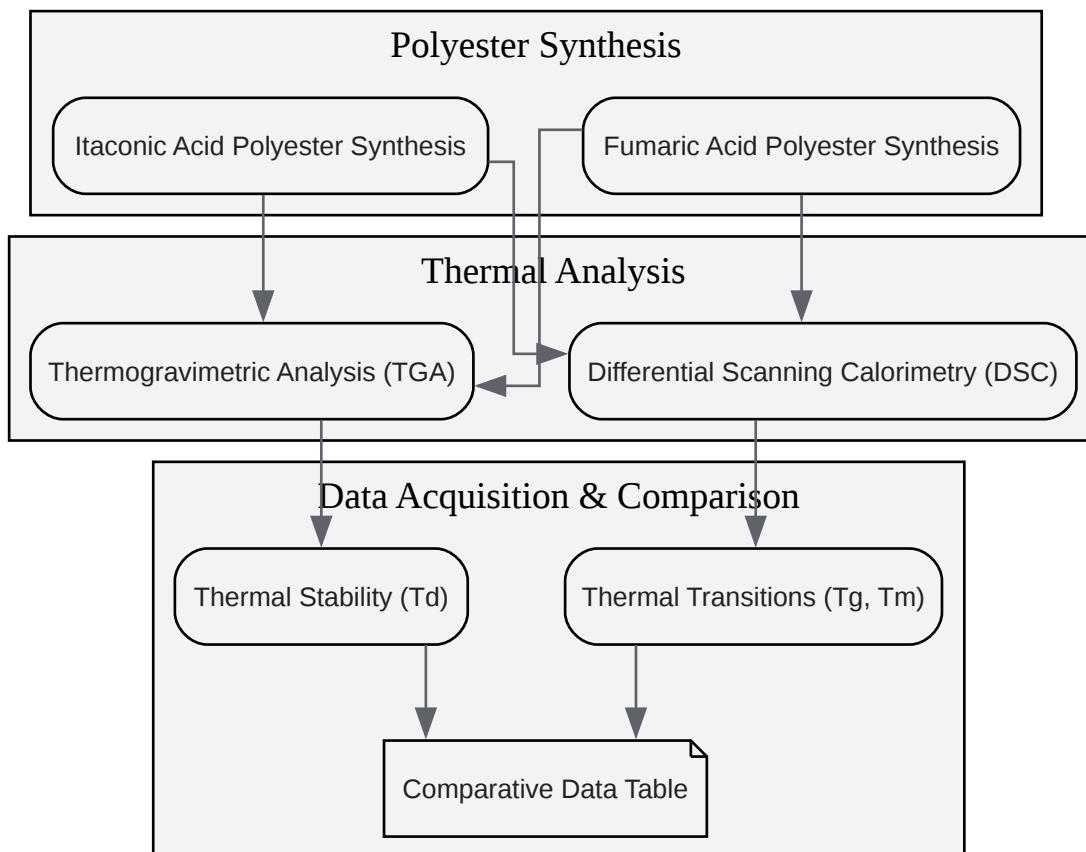
Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of polyesters using TGA and DSC, based on common practices reported in the literature.^{[6][7][9][14]}

Thermogravimetric Analysis (TGA):

- Objective: To determine the thermal stability and decomposition profile of the polyester.
- Apparatus: A thermogravimetric analyzer.
- Procedure:

- A sample of the polyester (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
- The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
- The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min).
- The mass of the sample is recorded as a function of temperature.
- The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and residual mass.


Differential Scanning Calorimetry (DSC):

- Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.
- Apparatus: A differential scanning calorimeter.
- Procedure:
 - A small sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.
 - An empty sealed pan is used as a reference.
 - The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. For example:
 - Heat from ambient temperature to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min).
 - Hold at this temperature for a few minutes to ensure complete melting.
 - Cool to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

- Heat again to the final temperature at the same heating rate.
- The analysis is performed under an inert atmosphere (e.g., nitrogen).
- The heat flow to the sample is measured as a function of temperature. The T_g is observed as a step change in the baseline, T_c as an exothermic peak, and T_m as an endothermic peak in the second heating scan.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal analysis of itaconic and fumaric acid polyesters.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Itaconic acid – a versatile building block for renewable polyesters with enhanced functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00605A [pubs.rsc.org]
- 2. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Poly(alkylene itaconate)s – an interesting class of polyesters with periodically located exo-chain double bonds susceptible to Michael addition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
- To cite this document: BenchChem. [comparative thermal analysis of itaconic acid and fumaric acid polyesters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127481#comparative-thermal-analysis-of-itaconic-acid-and-fumaric-acid-polyesters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com